1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
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Overview
Description
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an octene backbone. This compound is part of the perfluoroalkene family, known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the direct fluorination of octene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, octene is subjected to an electrochemical cell containing a fluorine source, such as hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, can react with the compound in substitution reactions.
Electrophiles: Such as halogens and acids, can add across the double bond in addition reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amine or thiol derivatives.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential use in biological imaging due to its unique fluorine content.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their behavior and function.
Comparison with Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluorohept-1-ene
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane
Uniqueness: 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its fully saturated counterparts.
Properties
CAS No. |
103712-63-6 |
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Molecular Formula |
C8HF15 |
Molecular Weight |
382.07 g/mol |
IUPAC Name |
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene |
InChI |
InChI=1S/C8HF15/c9-2(10)1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H |
InChI Key |
RDUYLBKWAFOUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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